molecular formula C12H14INO B8154025 3-iodo-1-isopropyl-5-methoxy-1H-indole

3-iodo-1-isopropyl-5-methoxy-1H-indole

Cat. No. B8154025
M. Wt: 315.15 g/mol
InChI Key: BPCXRSQLXZHXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-1-isopropyl-5-methoxy-1H-indole is a useful research compound. Its molecular formula is C12H14INO and its molecular weight is 315.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-iodo-1-isopropyl-5-methoxy-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-1-isopropyl-5-methoxy-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

3-iodo-5-methoxy-1-propan-2-ylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c1-8(2)14-7-11(13)10-6-9(15-3)4-5-12(10)14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCXRSQLXZHXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-1-isopropyl-5-methoxy-1H-indole

Synthesis routes and methods

Procedure details

5-Methoxy-1H-indole (4.50 g, 30.6 mmol) in DMF (50 mL) was treated with KOH (1.80 g, 32.1 mmol) then stirred for about 10 min at rt. Iodine (7.84 g, 30.9 mmol) was added and the mixture was stirred for about 1 h. The NaH (60 wt % in mineral oil, 3.06 g, 76 mmol) was added and the mixture was stirred for about 15 min. The 2-iodopropane (3.67 mL, 36.7 mmol) was added and the mixture stirred for about 1 h. A second portion of 2-iodopropane (1.83 mL, 18.4 mmol) was added then the mixture was stirred for about 15 min. The mixture was treated with water (10 mL) then poured into water (250 mL). The mixture was extracted with Et2O (2×75 mL). The combined organics were washed with water (2×100 mL) then brine (50 mL). The organic layer was dried over MgSO4, filtered and concentrated in vacuo to give 3-iodo-1-isopropyl-5-methoxy-1H-indole (10.5 g, 110%): LC/MS (Table 2, Method a) Rt=2.95 min; MS m/z 316 (M+H)+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step Two
Name
Quantity
3.06 g
Type
reactant
Reaction Step Three
Quantity
3.67 mL
Type
reactant
Reaction Step Four
Quantity
1.83 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

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